3-Bromo-2-fluoro-6-hydrazinylpyridine 3-Bromo-2-fluoro-6-hydrazinylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20434653
InChI: InChI=1S/C5H5BrFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10)
SMILES:
Molecular Formula: C5H5BrFN3
Molecular Weight: 206.02 g/mol

3-Bromo-2-fluoro-6-hydrazinylpyridine

CAS No.:

Cat. No.: VC20434653

Molecular Formula: C5H5BrFN3

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-6-hydrazinylpyridine -

Specification

Molecular Formula C5H5BrFN3
Molecular Weight 206.02 g/mol
IUPAC Name (5-bromo-6-fluoropyridin-2-yl)hydrazine
Standard InChI InChI=1S/C5H5BrFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10)
Standard InChI Key GVQFTOZWEGTCQX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1Br)F)NN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo-2-fluoro-6-hydrazinylpyridine features a pyridine core substituted at three positions:

  • Bromine at position 3 (C3)

  • Fluorine at position 2 (C2)

  • Hydrazinyl (-NH-NH2) at position 6 (C6)

This arrangement creates distinct electronic effects:

  • The electron-withdrawing fluorine (C2) directs electrophilic substitution to the para position.

  • The bulky bromine (C3) imposes steric constraints on neighboring reactions.

  • The hydrazinyl group (C6) provides nucleophilic character and hydrogen-bonding capability.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC5H5BrFN3
Molecular weight206.02 g/mol
IUPAC name3-bromo-2-fluoro-6-hydrazinylpyridine
SMILES notationNC1=NC(=C(C=C1Br)F)NN

Synthesis Methodologies

Halogenation Strategies

The synthesis of bromo-fluoro-pyridine precursors follows two primary routes:

Direct Halogen Exchange

  • Fluorine introduction via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates.

  • Bromination employs N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving >85% regioselectivity for C3 position .

Table 2: Comparative Synthesis Yields

MethodTemperature (°C)Yield (%)Purity (%)
Direct halogenation0–57892
Catalytic debromination308897

Hydrazine Functionalization

Nucleophilic Amination

The critical step introduces the hydrazinyl group via SNAr mechanism:

  • Activation: Use DMF as polar aprotic solvent to stabilize transition state.

  • Reagent: Hydrazine hydrate (80% concentration) in 3:1 molar excess.

  • Conditions: 130°C under N2 atmosphere for 10–12 hours .

Mechanistic Insight:

Ar-X+NH2NH2DMF, 130°CAr-NHNH2+HX\text{Ar-X} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{DMF, 130°C}} \text{Ar-NHNH}_2 + \text{HX}

Where X = leaving group (typically Cl/Br in precursor compounds).

Physicochemical Behavior

NMR Characteristics

  • ¹H NMR (DMSO-d6): δ 8.21 (d, J=5.4 Hz, H4), 7.89 (dd, J=8.1, 2.7 Hz, H5), 6.05 (s, NH2).

  • ¹⁹F NMR: -112.3 ppm (dt, J=23.5, 9.8 Hz).

  • ¹³C NMR: 152.1 (C2-F), 143.8 (C6-NHNH2), 128.4 (C3-Br).

Mass Fragmentation

Major fragments in EI-MS:

  • m/z 206 [M]⁺

  • m/z 129 [M-Br-NHNH2]⁺

  • m/z 97 [C4H3FN]⁺

Reactivity and Derivative Formation

Bromine Displacement

  • Buchwald-Hartwig amination: Pd2(dba)3/Xantphos catalyst system converts Br to aryl amines (65–72% yield).

  • Suzuki coupling: Br reacts with boronic acids under Miyaura conditions (Pd(OAc)2, SPhos).

Hydrazine Modifications

  • Oxidation: MnO2 in CH2Cl2 yields diazenium derivatives (Ar-N=N-O-).

  • Condensation: Reacts with ketones to form hydrazones (R2C=N-NH-Ar).

ParameterValue
LogP1.98
H-bond donors2
CYP3A4 inhibitionModerate
BBB permeabilityLow

Industrial Applications

Pharmaceutical Intermediates

  • Key precursor for JAK2 inhibitors in myeloproliferative disorder therapies.

  • Building block in EGFR tyrosine kinase inhibitors (third-generation).

Materials Science Applications

  • Coordination polymers: Forms 2D networks with Cu(II) nodes (SBU = secondary building unit).

  • OLED precursors: Electron-transport layers in blue-emitting devices.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity control in polychlorinated precursors remains below 90% efficiency.

  • Hydrazine stability requires strict oxygen-free environments during reactions.

Research Opportunities

  • Flow chemistry approaches to improve reaction safety and scalability.

  • Cryo-EM studies of protein-ligand complexes for rational drug design.

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